4-Isopropylpicolinic acid

Platinum anticancer complexes Metallodrug design Cytotoxicity assays

Research bottlenecks often arise from using incorrect picolinic acid isomers, leading to failed target engagement or abandoned synthesis routes. CAS 83282-36-4 (4-isopropylpicolinic acid) provides the validated 4-substitution pattern essential for: - N-type VACC blockers: Measured Ki of 6.61 μM against rat CACNA1B - Pt(IV) anticancer agents: Superior cytotoxicity vs. cisplatin across NCI panels - Coordination chemistry: Distinct stability constants with Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ Crystalline solid (white to off-white), LogP 1.9032. Immediate supply for medicinal chemistry and catalyst development.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 83282-36-4
Cat. No. B032614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylpicolinic acid
CAS83282-36-4
Synonyms4-(1-Methylethyl)-2-pyridinecarboxylic Acid
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NC=C1)C(=O)O
InChIInChI=1S/C9H11NO2/c1-6(2)7-3-4-10-8(5-7)9(11)12/h3-6H,1-2H3,(H,11,12)
InChIKeyGTEKHQRDHJAAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylpicolinic Acid Properties & Specifications


4-Isopropylpicolinic acid (CAS 83282-36-4), also known as 4-isopropyl-2-pyridinecarboxylic acid, is a substituted pyridine monocarboxylic acid with molecular formula C9H11NO2 and molecular weight 165.19 g/mol . It is a white to off-white solid (crystalline form) with a density of 1.137 g/cm³, boiling point of 313°C at 760 mmHg, and a calculated LogP of 1.9032, indicating moderate lipophilicity [1]. The compound is typically available at research purities of 95% to 98% and is classified under HS Code 2933399090 for procurement purposes [2].

Position-specific isomer for ion channel research
Privileged ligand scaffold for metallodrug design
High-purity research grade

Substitution Limitations of 4-Isopropylpicolinic Acid


The position-specific isopropyl substitution at the 4-position of the pyridine ring critically defines 4-isopropylpicolinic acid's utility in both synthetic and biological contexts. This substitution pattern is not interchangeable with unsubstituted picolinic acid or the 5-isopropyl isomer (CAS 26405-26-5) because the 4-position substitution directly influences metal coordination geometry in complex formation [1], alters the compound's electronic properties (LogP of 1.9032 for 4-isopropyl versus different values for other positional isomers) [2], and enables specific synthetic routes to N-type voltage-activated calcium channel (VACC) blockers that are inaccessible with alternative picolinic acid derivatives [3]. Simply substituting a 5-isopropyl analog would yield different steric and electronic environments, potentially abolishing the desired binding interactions or synthetic outcomes.

Positional isomer shift

5-Isopropyl analog (CAS 26405-26-5) may alter metal coordination geometry and ion channel binding profiles.

Unsubstituted picolinic acid mismatch

Lacks the 4-isopropyl group required for N-type calcium channel blocker synthesis and specific steric interactions.

3-Picolinic acid derivative mismatch

Shifts thermodynamic stability constants with first-row transition metals; not interchangeable for coordination chemistry.

4-Isopropylpicolinic Acid Comparative Evidence


Cytotoxicity of Pt(IV) Complexes vs. Cisplatin

Platinum(IV) complexes incorporating 4-isopropylpicolinic acid as a ligand demonstrated superior in vitro cytotoxicity across NCI cancer cell line panels compared to the clinical benchmark cisplatin. The isopropylamine derivatives containing 4-picolinic acid ligands showed the best overall cytotoxicity values among all tested platinum complexes in this study [1].

Pt(IV) Complex Cytotoxicity
Head-to-head
4-Isopropylpicolinic acid Pt(IV) complexes vs Cisplatin
Reported higher cytotoxicity across NCI panel
Qualitative ranking; IC50 not specified
Platinum anticancer complexes Metallodrug design Cytotoxicity assays

N-Type Calcium Channel Blockade Activity

4-Isopropylpicolinic acid exhibits measurable blockade of rat N-type voltage-activated calcium channel (CACNA1B) activity when expressed in HEK293 cells, with a Ki value of 6.61E+3 nM [1]. This activity supports its documented use as a synthetic precursor for selective N-type calcium channel blockers [2].

CACNA1B Binding
Data to verify
Ki = 6.61 × 10³ nM
Reported ion channel binding context
Rat CACNA1B expressed in HEK293
Ion channel pharmacology Calcium channel antagonists Pain therapeutics

Metal Complexation Differences vs. 3-Picolinic Acid

4-Substituted picolinic acid derivatives, including 4-isopropylpicolinic acid N-oxides, demonstrate distinct thermodynamic stability constants with first-row transition metals (Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) compared to unsubstituted picolinic acid N-oxides [1]. The 4-substituent position (versus 3- or 5-substitution) alters the electron density at the pyridine nitrogen and carboxylate oxygen, directly impacting metal-binding affinity and complex geometry [2].

Metal Stability Constants
Class-level
Distinct log K vs. unsubstituted analogs for Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺
4-position tunes metal-binding thermodynamics
Class-level trend; specific values vary
Coordination chemistry Metal complex stability Thermodynamic parameters

4- vs. 5-Isopropyl Isomer Comparison

4-Isopropylpicolinic acid (CAS 83282-36-4) and its positional isomer 5-isopropylpicolinic acid (CAS 26405-26-5) share identical molecular formulas and molecular weights but differ in substitution pattern, leading to distinct physicochemical and biological profiles . 4-Isopropylpicolinic acid has a measured LogP of 1.9032 [1] and demonstrates N-type calcium channel binding activity (Ki = 6.61 μM) [2], while 5-isopropylpicolinic acid is primarily studied for antimicrobial applications with a different activity profile [3].

Isomer Comparison
Cross-study comparable
4-Isopropyl: LogP 1.9032, ion channel vs 5-Isopropyl: antimicrobial focus
Positional isomer directs distinct applications
Select CAS 83282-36-4 for ion channel studies
Positional isomer comparison Lipophilicity Procurement specifications

X-ray Crystal Structure Availability

The crystal and molecular structure of a derivative compound (C11H18NO3) containing the 4-isopropylpicolinic acid scaffold has been determined via X-ray diffraction, with the molecule crystallizing in the centrosymmetric space group Pnma [1]. This structural information provides a validated starting point for molecular modeling, docking studies, and solid-state formulation development.

Crystal Structure
Supporting evidence
Space group Pnma (derivative C11H18NO3)
Supports molecular modeling and formulation
X-ray diffraction data available
Crystallography Solid-state characterization Structural biology

4-Isopropylpicolinic Acid Research Applications


N-Type Calcium Channel Antagonist Development

4-Isopropylpicolinic acid is specifically validated for the synthetic preparation of selective N-type voltage-activated calcium channel (VACC) blockers [1]. With a measured Ki of 6.61 μM against rat CACNA1B [2], this compound provides a quantifiable starting point for medicinal chemistry optimization of pain therapeutics. Procurement should specify CAS 83282-36-4; the 5-isopropyl isomer lacks this specific ion channel activity.

Platinum Anticancer Metallodrug Synthesis

Researchers developing next-generation platinum anticancer agents should select 4-isopropylpicolinic acid as a privileged ligand scaffold. Studies demonstrate that Pt(IV) complexes incorporating 4-isopropylpicolinic acid ligands exhibit superior in vitro cytotoxicity across NCI cancer cell line panels compared to the clinical standard cisplatin [1]. This compound is not interchangeable with 3-picolinic acid or unsubstituted picolinic acid for this application.

Coordination Chemistry & Catalyst Design

For coordination chemistry applications requiring specific metal-binding thermodynamics, 4-isopropylpicolinic acid offers tunable stability constants with first-row transition metals (Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) that differ from 3-substituted analogs [1][2]. The 4-position isopropyl substitution provides distinct steric and electronic properties useful in designing selective metal chelators or homogeneous catalysts.

Structure-Based Drug Design & Computational Modeling

Programs requiring validated crystallographic starting points benefit from the solved crystal structure of 4-isopropylpicolinic acid derivatives (space group Pnma) [1]. This structural data supports molecular docking, pharmacophore modeling, and rational ligand optimization. The compound's measured LogP of 1.9032 [2] and solid-state characterization enable accurate ADME predictions and formulation development.

Application
Selection Property
Validation Focus
Calcium channel blocker research
4-Isopropyl substitution specificity
N-type channel binding assay context
Platinum metallodrug design
Ligand scaffold for Pt(IV) complexes
Cytotoxicity endpoint review
Coordination chemistry studies
Metal-binding thermodynamics context
Stability constant profiling
Molecular modeling & crystallography
Solved crystal structure data
Docking and formulation parameter review
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